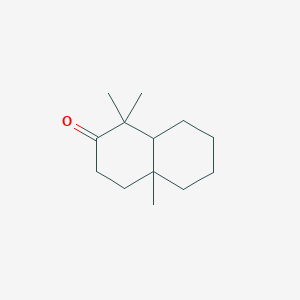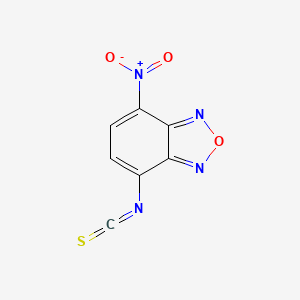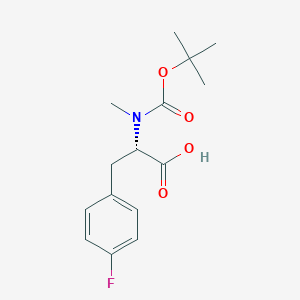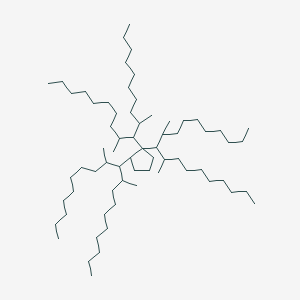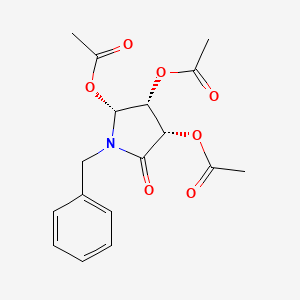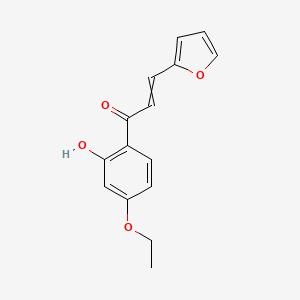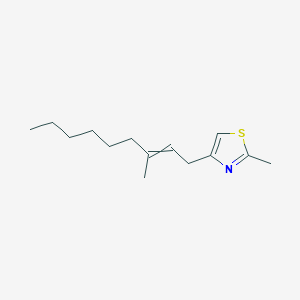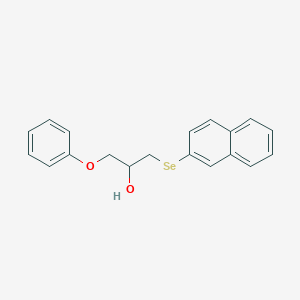
3-Hexadecyl-4-undecylideneoxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecyl-4-undecylideneoxetan-2-one is a chemical compound with the molecular formula C34H64O2. It is known for its unique structure, which includes a four-membered oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-4-undecylideneoxetan-2-one typically involves the reaction of hexadecyl and undecylidene groups with an oxetane ring precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the oxetane ring. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process is designed to maximize yield and purity while minimizing by-products and waste. Specific industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-4-undecylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Hexadecyl-4-undecylideneoxetan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hexadecyl-4-undecylideneoxetan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Hexadecyl-4-pentadecylideneoxetan-2-one: This compound has a similar structure but with a pentadecylidene group instead of an undecylidene group.
3-Hexadecyl-4-octylideneoxetan-2-one:
Uniqueness
3-Hexadecyl-4-undecylideneoxetan-2-one is unique due to its specific combination of hexadecyl and undecylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
138538-30-4 |
|---|---|
Molecular Formula |
C30H56O2 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
3-hexadecyl-4-undecylideneoxetan-2-one |
InChI |
InChI=1S/C30H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-26-28-29(32-30(28)31)27-25-23-21-18-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
XMOHMCIQKGATRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



